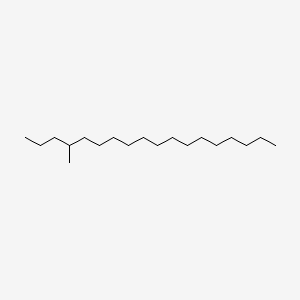

4-Methyloctadecane

Description

Structure

3D Structure

Properties

CAS No. |

10544-95-3 |

|---|---|

Molecular Formula |

C19H40 |

Molecular Weight |

268.5 g/mol |

IUPAC Name |

4-methyloctadecane |

InChI |

InChI=1S/C19H40/c1-4-6-7-8-9-10-11-12-13-14-15-16-18-19(3)17-5-2/h19H,4-18H2,1-3H3 |

InChI Key |

GEGZZJBPFKEDHM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)CCC |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies

Enzymatic Synthesis Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes for the production of hydrocarbons is an area of active research. nih.gov

Engineered Fatty Acid Decarboxylases for Alkane Branching

Fatty acid decarboxylases are enzymes that can convert fatty acids into alkanes or alkenes. A notable example is the fatty acid photodecarboxylase from Chlorella variabilis (CvFAP), which utilizes blue light to catalyze the decarboxylation of fatty acids. researchgate.netacs.org While wild-type CvFAP shows a preference for long-chain fatty acids, its substrate scope can be expanded through protein engineering to accommodate different chain lengths and branching patterns. researchgate.netacs.org

To produce 4-methyloctadecane, a potential biocatalytic route would involve the decarboxylation of 4-methyloctadecanoic acid. This branched fatty acid precursor could be synthesized by microorganisms engineered to incorporate methyl branches during fatty acid synthesis. The subsequent enzymatic decarboxylation would then yield the desired branched alkane. The efficiency of this process can be enhanced by optimizing the enzyme and the reaction conditions.

Biocatalytic Pathways and Conditions for Branched Hydrocarbon Production

The biosynthesis of branched-chain hydrocarbons can be achieved by engineering the metabolic pathways of microorganisms. nih.gov One approach is to leverage the natural promiscuity of fatty acid synthase (FASN), which can incorporate extender units other than malonyl-CoA, such as methylmalonyl-CoA, to produce methyl-branched fatty acids. nih.gov These branched fatty acids can then be converted to branched alkanes through the action of decarboxylases.

Another strategy involves redirecting the carbon flux in microorganisms from storage compounds, like polyhydroxybutyrate (B1163853) in Ralstonia eutropha, towards the production of branched-chain higher alcohols such as isobutanol and 3-methyl-1-butanol. nih.gov These alcohols can serve as precursors for the synthesis of longer-chain branched alkanes through subsequent chemical or enzymatic steps. The optimization of fermentation conditions, including nutrient limitations, is crucial for maximizing the production of these branched-chain precursors.

Derivatization Strategies for Analytical Purposes

The analysis of long-chain alkanes such as this compound by mass spectrometry (MS) presents unique challenges. Due to their nonpolar nature and lack of functional groups, these compounds often exhibit poor ionization efficiency, particularly in liquid chromatography-mass spectrometry (LC-MS) employing techniques like electrospray ionization (ESI). oup.com Gas chromatography-mass spectrometry (GC-MS) is more commonly employed for alkane analysis, where electron ionization (EI) can be used. whitman.edu However, to enhance detection sensitivity, improve chromatographic separation, and gain more structural information, derivatization strategies are often employed. spectroscopyonline.comyoutube.com For a saturated hydrocarbon like this compound, these strategies typically involve the derivatization of a synthetic precursor that contains a functional group amenable to chemical modification.

Chemical-Group-Based Derivatization for Enhanced Detection in Mass Spectrometry

Given that this compound itself lacks a functional group for direct derivatization, analytical strategies would logically focus on the derivatization of a precursor molecule during its synthesis. By introducing a charge-carrying or easily ionizable moiety, the detectability of the molecule in MS can be significantly improved. spectroscopyonline.com

A plausible synthetic route to this compound could involve the coupling of an alkyl halide with an organometallic reagent, or the reduction of a ketone or alcohol. These precursors, containing functional groups, are ideal candidates for derivatization. For instance, if a long-chain alcohol is used as a precursor, its hydroxyl group can be targeted. Common derivatization methods for alcohols include silylation, acylation, and alkylation, which increase volatility for GC-MS analysis. youtube.comyoutube.com

For LC-MS analysis, derivatization aims to introduce a group that readily accepts a proton or is permanently charged. oup.com For example, derivatizing a precursor alcohol with a reagent containing a tertiary amine would result in a derivative that is highly sensitive in positive ion ESI-MS.

Table 1: Potential Precursors for this compound and Corresponding Derivatization Reagents

| Precursor Functional Group | Derivatization Strategy | Derivatizing Reagent Example | Purpose |

|---|---|---|---|

| Hydroxyl (-OH) | Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility for GC-MS |

| Hydroxyl (-OH) | Acylation | Acetic Anhydride | Improve chromatographic properties |

| Carbonyl (C=O) | Oxime formation | Methoxyamine hydrochloride | Stabilize for GC-MS analysis |

These derivatization reactions convert the analyte into a form that is more amenable to chromatographic separation and mass spectrometric detection. spectroscopyonline.com The choice of derivatization reagent depends on the analytical technique being used (GC-MS or LC-MS) and the nature of the precursor molecule.

Isotopic Derivatization for Absolute Quantification in LC-MS/MS

Absolute quantification of this compound in complex matrices requires a suitable internal standard. An ideal internal standard is a stable isotope-labeled version of the analyte. wikipedia.org Since direct derivatization of this compound is not feasible, an isotopically labeled synthetic precursor would be derivatized alongside the native precursor in the sample. This method, known as stable isotope derivatization, allows for accurate quantification by correcting for variations in sample preparation and instrument response. nih.gov

The strategy involves synthesizing a precursor to this compound with heavy isotopes (e.g., ²H, ¹³C) incorporated into its structure. researchgate.netimist.ma This labeled precursor is then spiked into a sample. Both the native and the labeled precursors are then derivatized with the same reagent.

For example, a ¹³C-labeled long-chain carboxylic acid precursor could be used. This acid, along with the native acid in the sample, would be esterified. The resulting native and labeled esters can then be analyzed by LC-MS/MS. The ratio of the signal from the native derivative to the labeled derivative allows for precise quantification. nih.gov

Table 2: Isotopic Derivatization Workflow for Quantification of a this compound Precursor

| Step | Description |

|---|---|

| 1. Synthesis | A stable isotope-labeled (e.g., ¹³C, ²H) precursor of this compound is synthesized. |

| 2. Spiking | A known amount of the labeled precursor is added to the sample as an internal standard. |

| 3. Derivatization | The sample, containing both native and labeled precursors, is treated with a derivatizing reagent. |

| 4. Analysis | The derivatized products are analyzed by LC-MS/MS, monitoring specific transitions for both native and labeled derivatives. |

This isotopic derivatization approach provides high accuracy and precision for the quantification of precursor molecules that are ultimately converted to this compound, thereby offering a reliable method to determine the concentration of the final alkane product. nih.gov

Natural Occurrence and Biosynthesis Pathways

Geological and Environmental Detection

The detection of 4-methyloctadecane in various environmental matrices points to its role as a biomarker and a component of the Earth's complex chemical cycles.

Tentative Identification in Sedimentary Samples

Investigations into the composition of ancient sediments have provided evidence for the long-term preservation of this compound. During the Deep Sea Drilling Project (DSDP), a comprehensive effort to explore the ocean floor, lipid analyses were conducted on sediment samples from various geological ages. wikipedia.orgebsco.comnoaa.gov In one such study, this compound was tentatively identified in a Quaternary-era sediment sample (Section 467-3-3) retrieved from the Californian Continental Borderland. deepseadrilling.org This sample, a diatomaceous silty clay, was taken from a sub-bottom depth of 21 meters. deepseadrilling.org The presence of this compound in these sediments suggests a contribution from both marine and terrestrial organic matter. deepseadrilling.org The analysis of these deep-sea cores provides crucial data for understanding past environmental conditions and the diagenetic processes that alter organic compounds over geological time. deepseadrilling.orggeomar.de

Table 1: Detection of this compound in Deep Sea Drilling Project Sediments

| DSDP Sample Section | Geological Age | Sediment Type | Sub-bottom Depth | Compound Identified |

|---|

Occurrence as Volatile Organic Compounds in Environmental Samples

This compound is also found as a volatile organic compound (VOC) in various environmental samples. wikipedia.orgthermofisher.com VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, allowing them to be present in the atmosphere. wikipedia.org The detection of this compound in environmental samples is often achieved through methods such as headspace analysis followed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC/MS). epa.govepa.gov These techniques are designed to capture and identify volatile compounds from complex matrices like soil, water, and air. thermofisher.comepa.gov The presence of this compound as a VOC can be attributed to both natural and anthropogenic sources, and its detection is important for environmental monitoring and understanding atmospheric chemistry. wikipedia.orgmdpi.com

Biological Production Mechanisms

The occurrence of this compound in various organisms suggests specific biosynthetic pathways for its production.

Presence in Plant Essential Oils and Implied Biosynthetic Pathways

This compound has been identified as a constituent of the essential oils of certain plants. For instance, it was found in the essential oil extracted from the leaves of Psidium guajava (guava), where it constituted 0.71% of the oil. researchgate.net While the specific biosynthetic pathway for this compound in plants is not extensively detailed in the provided search results, the presence of other methyl-branched alkanes, such as 2-methyloctadecane (B73005) in peony essential oils, suggests that plants possess the enzymatic machinery for methyl group addition to long-chain alkanes. tandfonline.com The biosynthesis of alkanes in plants generally involves the decarbonylation of fatty aldehydes, which are derived from fatty acids. The branching could occur via a methyltransferase enzyme acting on a fatty acid precursor.

Table 2: this compound in Plant Essential Oils

| Plant Species | Plant Part | Percentage in Essential Oil |

|---|

Biosynthesis by Microorganisms

Microorganisms, particularly bacteria, are known producers of a variety of hydrocarbons, including branched-chain alkanes. unl.pt Cyanobacteria, for example, are known to synthesize 7- and 8-methylheptadecanes. unl.pt While the direct synthesis of this compound by marine Chloroflexus-like organisms is not explicitly stated in the provided results, the ability of various bacteria to produce methylalkanes is well-documented. nasa.govresearchgate.net The general biosynthetic pathway for alkanes in bacteria often involves a fatty acid reductase and an aldehyde-deformylating oxygenase. researchgate.net The methylation step to form branched alkanes likely involves an S-adenosyl methionine (SAM)-dependent methyltransferase that acts on a fatty acid precursor. acs.org This suggests a plausible mechanism by which marine microorganisms could synthesize this compound and other methylalkanes. nih.gov

Occurrence in Insect Volatile Profiles

Branched-chain alkanes are common components of the cuticular hydrocarbons and volatile profiles of insects, where they can play roles in chemical communication and preventing desiccation. While the provided search results specifically mention the occurrence of 5-methyloctadecane (B14149023) as a predominant volatile compound in the stink bug Tessaratoma papillosa, this highlights the capacity of insects to produce methylated alkanes. researchgate.netmdpi.comresearchgate.net In another insect, the cricket Gryllus bimaculatus, 5-methyloctadecane was also detected in its volatile profile. nih.gov The biosynthesis of these compounds in insects is thought to be similar to that in other organisms, involving the elongation of fatty acids and subsequent modification, including methylation. The presence of these compounds can vary depending on the developmental stage of the insect. researchgate.net For example, 2-methyloctadecane has been identified in the pheromone glands of the female Egyptian armyworm, Spodoptera littoralis, with its relative abundance changing with age. ejmanager.com

Presence in Botanical Extracts

This compound, a branched-chain alkane, has been identified in various plant species, indicating its role as a natural product within the plant kingdom. While not as ubiquitously studied as other phytochemicals, its presence has been confirmed through gas chromatography-mass spectrometry (GC-MS) analysis of plant extracts.

For instance, this compound has been tentatively identified in sediment samples, suggesting its origin from both marine and terrestrial plant sources. deepseadrilling.org It has also been detected in oregano water extracts. oup.com In a study on the chemical composition of roasted date palm seeds used as a coffee alternative, 6-methyloctadecane (B76902), an isomer of this compound, was identified. researchgate.net Similarly, 6-methyloctadecane has been found in the essential oil of Jasminum sambac flowers and in cork. thegoodscentscompany.com An analysis of Adiantum Capillus-Veneris L. extract also revealed the presence of 6-methyl-octadecane. nih.gov

The n-hexane and methanol (B129727) extracts of Lotus arabicus have been shown to contain high percentages of alkane hydrocarbons, including 5-methyloctadecane. scielo.org.cobvsalud.org Furthermore, GC-MS analysis of bitter leaf (Vernonia amygdalina) has identified the presence of methyloctadecane. researchgate.net

The following table summarizes the occurrence of methyloctadecane isomers in various botanical sources:

| Botanical Source | Compound Identified |

| Oregano (Origanum vulgare) | This compound oup.com |

| Lotus arabicus | 5-Methyloctadecane scielo.org.cobvsalud.org |

| Roasted Date Palm (Phoenix dactylifera) Seeds | 6-Methyloctadecane researchgate.net |

| Adiantum Capillus-Veneris L. | 6-Methyl-Octadecane nih.gov |

| Bitter Leaf (Vernonia amygdalina) | Methyloctadecane researchgate.net |

| Jasminum sambac | 6-Methyloctadecane thegoodscentscompany.com |

| Cork | 6-Methyloctadecane thegoodscentscompany.com |

Genetic and Enzymatic Regulation of Branched Alkane Biosynthesis

The biosynthesis of alkanes, including branched-chain variants like this compound, is a complex process derived from fatty acid metabolism. frontiersin.org In plants, this process is primarily associated with the production of cuticular wax and is regulated by a series of genes and enzymes.

The formation of alkanes is catalyzed by a protein complex that includes the very-long-chain (VLC) aldehyde decarbonylases CER1 and CER3. oup.com The expression of these core genes is subject to intricate regulation at both the transcriptional and post-transcriptional levels. For example, the transcription factor DEWAX negatively regulates the expression of CER1. oup.com Furthermore, CER3 is regulated through post-transcriptional gene silencing (PTGS), a mechanism that is influenced by other proteins like CER16 and CER7. oup.com

The general pathway for alkane synthesis begins with the production of very-long-chain fatty acids (VLCFAs). This process starts with the activation of C16 and C18 fatty acids to acyl-CoAs. oup.com A key enzyme in the elongation of these fatty acyl-CoAs beyond 24 carbons is β-ketoacyl-CoA synthase, encoded by the CER6 gene. oup.com The resulting VLC acyl-CoA is then reduced to an aldehyde by a fatty acyl-CoA reductase, an enzyme encoded by CER3. oup.com Finally, the aldehyde is converted to an alkane, which is one carbon shorter, by an aldehyde decarbonylase encoded by CER1. oup.com

The biosynthesis of branched alkanes specifically requires branched-chain fatty acid precursors. These precursors are derived from branched-chain amino acids like isoleucine, leucine, and valine. researchgate.netnih.gov The initial steps involve enzymes such as the branched-chain α-ketoacid dehydrogenase (BCKD) complex and β-keto-acyl-ACP synthase III (FabH). researchgate.netpdx.edu These enzymes facilitate the formation of branched-chain acyl-CoA starter units, which can then enter the fatty acid elongation and subsequent alkane synthesis pathways. pdx.edu While the core machinery for alkane synthesis is conserved, the specificity for branched-chain substrates likely resides in the initial condensing enzymes and the substrate availability of branched-chain precursors.

The table below outlines key genes and enzymes involved in the regulation of branched alkane biosynthesis.

| Gene/Enzyme | Function | Regulatory Role |

| CER1 | Aldehyde decarbonylase | Catalyzes the final step of alkane formation. oup.com Its expression is negatively regulated by the DEWAX transcription factor. oup.com |

| CER3 | Fatty acyl-CoA reductase | Reduces very-long-chain acyl-CoAs to aldehydes. oup.com It is regulated by post-transcriptional gene silencing. oup.com |

| CER6 | β-ketoacyl-CoA synthase | Elongates fatty acyl-CoA chains, a prerequisite for VLC alkane synthesis. oup.com |

| CER16 | Exosome cofactor | Regulates alkane biosynthesis by influencing the post-transcriptional gene silencing of CER3. oup.com |

| BCKD complex | Branched-chain α-ketoacid dehydrogenase | Produces branched-chain acyl-CoA precursors for branched-chain fatty acid synthesis. researchgate.net |

| FabH | β-keto-acyl-ACP synthase III | Initiates fatty acid synthesis and can utilize branched-chain acyl-CoA primers. pdx.edu |

Advanced Analytical and Characterization Techniques

Chromatographic Techniques

Chromatography is a fundamental tool for the separation of 4-methyloctadecane from intricate matrices. The choice of technique is dictated by the sample complexity and the analytical objective.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It facilitates both qualitative and quantitative analysis, making it indispensable in many applications.

Gas Chromatography (GC) for Separation and Quantification

Optimization of Column Selection and Temperature Programming for Branched Alkanes

The successful separation of branched alkanes such as this compound by GC is highly dependent on the selection of an appropriate capillary column and the optimization of the oven temperature program. restek.com

Column Selection: The choice of the stationary phase is a critical first step. For branched alkanes, non-polar or low-polarity phases are often preferred as the separation is primarily based on the volatility of the analytes. unito.it The elution order is generally influenced by the boiling points of the compounds. The dimensions of the column, including length, internal diameter, and film thickness, also play a significant role in achieving the desired resolution. restek.com

Table 1: General GC Temperature Program Parameters for Alkane Analysis| Parameter | Typical Value/Range | Rationale |

|---|---|---|

| Initial Oven Temperature | 40°C - 80°C | Allows for the separation of low-boiling point compounds. chromatographytoday.comnih.gov |

| Temperature Ramp Rate | 5 - 20 °C/minute | Optimized to achieve good resolution without excessively long run times. iptsalipur.orgnih.gov |

| Final Oven Temperature | 220°C or higher | Ensures the elution of high-boiling point compounds like this compound. nih.gov |

| Hold Time | ~10 minutes | Ensures all components have eluted from the column. chromatographytoday.com |

Role of Carrier Gas Flow Rates and Split Ratios in Reproducibility

The reproducibility of GC analysis is heavily influenced by the precise control of the carrier gas flow rate and the split ratio.

Carrier Gas Flow Rate: The flow rate of the carrier gas (commonly helium or hydrogen) through the column affects both the retention time and the peak broadening. chromatographyonline.comchromatographyonline.com An optimal flow rate is crucial for achieving maximum efficiency and resolution. chromexscientific.co.uk Precise control of the flow rate is essential for reproducible retention times. chromatographyonline.comchromatographyonline.com At low flow rates, even a small change can significantly impact the peak area, demanding tight control for quantitative accuracy. researchgate.net

Split Ratio: In split injection, only a portion of the injected sample enters the column, while the rest is vented. axionlabs.com The split ratio, which is the ratio of the flow rate through the split vent to the flow rate through the column, is a critical parameter. chromexscientific.co.uk A higher split ratio is used for concentrated samples to avoid column overload, while a lower split ratio is employed for trace analysis to increase sensitivity. axionlabs.com Consistent and appropriate split ratios are vital for obtaining reproducible and accurate quantitative results. axionlabs.com

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be applied to the analysis of complex mixtures containing non-volatile or thermally labile compounds. ijsrtjournal.commdpi.com While GC is more common for alkanes, HPLC can be utilized, particularly when dealing with complex matrices where other components are not suitable for GC analysis. researchgate.net The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. ijsrtjournal.com For non-polar compounds like this compound, reversed-phase HPLC with a non-polar stationary phase (like C18) and a polar mobile phase would be the method of choice. silicycle.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds. wisc.edukhanacademy.org It operates on the same principles of separation as other forms of chromatography, involving a stationary phase (a thin layer of adsorbent like silica (B1680970) gel on a plate) and a mobile phase (a solvent or solvent mixture). wisc.edukhanacademy.org For a non-polar compound like this compound, a non-polar solvent system would be used as the mobile phase on a polar stationary phase like silica gel. silicycle.comyoutube.com While primarily a qualitative technique, TLC is valuable for monitoring the progress of reactions and for preliminary analysis before employing more sophisticated techniques like HPLC or GC. silicycle.comwisc.edu

Spectroscopic Techniques

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. solubilityofthings.comrroij.com These methods provide detailed information about the molecular structure and functional groups present in the compound.

The primary spectroscopic techniques used for the characterization of this compound include:

Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), this technique provides information about the molecular weight and fragmentation pattern of the compound. rroij.comnih.gov The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of C-C bonds. iptsalipur.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise arrangement of atoms within a molecule. rroij.comtdx.cat The NMR spectra of this compound would exhibit distinct signals for the different hydrogen and carbon atoms in the molecule, allowing for unambiguous structure confirmation. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation. solubilityofthings.comub.ac.id For an alkane like this compound, the IR spectrum is characterized by strong absorption bands corresponding to C-H bond stretching and bending vibrations. nih.gov

Table 2: Spectroscopic Data for this compound| Technique | Observed Features | Reference |

|---|---|---|

| Mass Spectrometry (GC-MS) | Molecular Ion (M+), Characteristic Fragmentation Pattern | nih.gov |

| ¹³C NMR Spectroscopy | Distinct signals for each unique carbon atom | nih.gov |

| Infrared (IR) Spectroscopy | C-H stretching and bending vibrations | nih.gov |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Patterns and Identification

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for the structural elucidation of organic compounds like this compound. In this process, the sample is bombarded with high-energy electrons, leading to the ejection of an electron from the molecule and the formation of a positively charged molecular ion (M+•). libretexts.org This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. libretexts.orgchemguide.co.uk The resulting mass spectrum displays a unique fragmentation pattern that serves as a molecular fingerprint. nih.gov

For alkanes, including branched isomers like this compound, the molecular ion peak may be observed, but its intensity can be low due to the propensity for fragmentation. libretexts.org The fragmentation of long-chain alkanes is characterized by the cleavage of C-C bonds, leading to a series of carbocation fragments. The analysis of these fragments provides crucial information about the branching point in the carbon chain. In the case of this compound, characteristic fragments would arise from cleavage at the branching point, leading to the formation of stable secondary carbocations. This fragmentation pattern is instrumental in distinguishing it from its linear isomer, nonadecane (B133392), and other positional isomers. spectroscopyonline.com

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

Tandem mass spectrometry, also known as MS/MS, offers a higher degree of selectivity and sensitivity for the analysis of specific compounds within complex mixtures. wikipedia.orgnih.gov This technique involves two stages of mass analysis. In the first stage (MS1), an ion of interest, such as the molecular ion or a characteristic fragment of this compound, is selected. wikipedia.org This selected "precursor ion" is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas. unt.edu The resulting "product ions" are then analyzed in the second stage of mass spectrometry (MS2). wikipedia.org

This process allows for the targeted analysis of this compound, significantly reducing background noise and interference from other components in the sample matrix. researchgate.net The ability to select a specific precursor ion and monitor its unique fragmentation pathway enhances both the selectivity and sensitivity of the analysis, making it possible to detect and identify this compound at very low concentrations. vscht.cz

Ion Trap Mass Spectrometry for Trace Analysis

Ion trap mass spectrometers are particularly well-suited for trace analysis due to their ability to accumulate and store ions over a period of time before analysis, thereby increasing sensitivity. basinc.comosti.gov In an ion trap, ions are confined within a radiofrequency quadrupole field. basinc.com This allows for the selective isolation of ions of a specific mass-to-charge ratio, such as those corresponding to this compound.

Once isolated, these ions can be subjected to fragmentation through MS/MS techniques directly within the trap. wordpress.com This capability, combined with the ion storage feature, makes ion trap mass spectrometry a powerful tool for the detection and structural confirmation of trace amounts of this compound in various samples. nih.gov

Hyphenated Techniques

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Quantification in Diverse Matrices

Gas chromatography-mass spectrometry (GC-MS) is the most widely used technique for the analysis of volatile and semi-volatile compounds like this compound. brjac.com.br In this method, the sample is first introduced into a gas chromatograph, where its components are separated based on their boiling points and interactions with a stationary phase within a capillary column. thepharmajournal.com As the separated components, including this compound, exit the column, they enter the mass spectrometer for detection and identification.

The mass spectrometer provides detailed structural information, while the gas chromatograph provides the retention time, a characteristic time it takes for a compound to travel through the column. This combination of retention time and mass spectral data provides a high degree of confidence in the identification and quantification of this compound in a wide variety of matrices, from environmental samples to biological extracts. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analytes

While GC-MS is ideal for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the analysis of non-volatile and thermally labile molecules. researchgate.net In LC-MS, the separation of components occurs in a liquid phase based on their interactions with a stationary phase packed in a column. sigmaaldrich.com The separated analytes are then introduced into the mass spectrometer, typically using ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) that are suitable for compounds in a liquid stream. chromatographyonline.com

Although this compound is amenable to GC-MS, LC-MS can be employed in situations where it is part of a complex mixture containing non-volatile components that require LC separation. The presence of contaminants can affect the sensitivity and reproducibility of LC-MS analysis. sigmaaldrich.com

Retention Indices and Standardization

In gas chromatography, the retention time of a compound can vary depending on the specific analytical conditions (e.g., column type, temperature program, and gas flow rate). researchgate.net To standardize chromatographic data and facilitate inter-laboratory comparisons, retention indices (RI) are used. glsciences.com The Kovats retention index system is commonly employed, which relates the retention time of an analyte to that of n-alkanes eluting before and after it. phytochemia.com

By calculating the retention index for this compound, its chromatographic behavior can be expressed as a standardized value that is largely independent of the specific instrument conditions. This allows for more reliable compound identification by comparing experimentally determined retention indices with those reported in databases and literature. nist.gov

Interactive Data Table: Retention Indices of this compound

| Stationary Phase Type | Retention Index (RI) |

|---|---|

| Standard non-polar | 1859, 1860 |

| Semi-standard non-polar | 1854.7, 1857.9, 1859 |

| Standard polar | 1852, 1857 |

Note: The data in this table is based on publicly available information from PubChem and may vary depending on the specific experimental conditions. nih.gov

Kovats Retention Index (KRI) as a Standard for Hydrocarbon Characterization

The Kovats Retention Index (KRI), developed by the Swiss chemist Ervin Kováts, is a fundamental parameter in gas chromatography (GC) used to convert retention times into system-independent constants. This dimensionless value helps in the identification of volatile and semi-volatile organic compounds by normalizing retention times relative to those of a series of co-injected n-alkanes. The index is instrumental in comparing results from different gas chromatographic systems and conditions, thereby providing a standardized metric for compound characterization.

For any given compound, the KRI is calculated based on its retention time relative to the retention times of two n-alkanes that elute before and after it. This method is particularly valuable for the analysis of complex mixtures such as petroleum products, essential oils, and insect pheromones, where unambiguous peak identification is critical.

This compound, as a C19 branched hydrocarbon, has been well-characterized using this system. Its KRI values have been determined on various types of GC columns, which differ in their stationary phase polarity. The polarity of the stationary phase influences the elution order of compounds, and therefore, the KRI value is specific to the column type used. The established KRI values for this compound make it a useful reference point in the analysis of mixtures containing other branched alkanes.

Below is a table summarizing the experimental Kovats Retention Index values for this compound on different stationary phases.

Table 1: Kovats Retention Index (KRI) for this compound

| Column Type | Stationary Phase Nature | Kovats Retention Index (KRI) |

|---|---|---|

| Standard non-polar | e.g., Polydimethylsiloxane | 1859, 1860 |

| Semi-standard non-polar | - | 1854.7, 1857.9, 1859 |

Data sourced from PubChem CID 517866. bioszeparacio.hu

The consistency of these values allows analytical chemists to tentatively identify this compound in a sample by comparing the calculated KRI of an unknown peak to these reference values. This is especially important in fields like entomology, where specific methyl-branched alkanes can act as crucial semiochemicals or pheromones for insect communication. mesagas.com

Utilization of this compound as a Reference Compound for Analytical Calibration

In analytical chemistry, calibration is a critical process that establishes the relationship between the signal generated by an analytical instrument and the concentration of the analyte. For techniques like gas chromatography, high-purity, stable compounds are required as reference standards to ensure the accuracy and reliability of measurements. These standards are used to calibrate instrument response for quantitative analysis and to calibrate the retention time scale for qualitative identification.

While complex standard mixtures containing a wide range of hydrocarbons are often used for broad applications like petroleum analysis, individual, well-characterized compounds are essential for specific research and quality control purposes. bioszeparacio.hu this compound possesses the key properties of a reliable reference compound: it is a stable saturated hydrocarbon with a known molecular weight and structure, and as detailed previously, its chromatographic behavior is well-documented. nih.gov

The primary use of alkanes as reference compounds in GC is for the calibration of the retention time axis. In the analysis of complex hydrocarbon samples, such as insect cuticular lipids or fuel distillates, a series of n-alkanes is often injected to create a calibration curve of retention time versus carbon number. unl.edushimadzu.co.uk This allows for the calculation of the Kovats Retention Indices for all other peaks in the chromatogram.

As a branched alkane, this compound serves a more specific role. Its known retention behavior relative to its straight-chain isomers makes it an ideal reference marker for identifying other branched hydrocarbons within a sample. unl.edu By including this compound in a calibration mixture, analysts can:

Confirm System Performance: Verify that the chromatographic system can effectively separate branched alkanes from n-alkanes.

Aid in Peak Identification: Provide a precise retention index marker in the C19 elution range, helping to distinguish between different isomers of nonadecane and other nearby eluting compounds.

Improve Quantitative Accuracy: When used as part of a quantitative standard mixture, it can help establish a response factor for branched alkanes, which may differ slightly from their straight-chain counterparts in certain detectors like the Flame Ionization Detector (FID).

Although it is more common to use commercially prepared mixtures of n-alkanes for general KRI calculations, the use of specific branched alkanes like this compound is indispensable in specialized research where the precise identification of such structures is paramount.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| n-Alkanes |

Chemical Reactivity and Transformation Studies

Oxidation Processes

The oxidation of alkanes like 4-methyloctadecane involves the conversion of C-H bonds into C-O bonds. These reactions can be controlled to yield a variety of oxygenated products. libretexts.org

Under controlled conditions, this compound can be oxidized to form a sequence of oxygenated derivatives. The oxidation typically proceeds in a stepwise manner. The initial product is an alcohol (4-methyloctadecanol), which can be further oxidized to an aldehyde or ketone, and subsequently to a carboxylic acid. libretexts.orglibretexts.org

The oxidation of a primary alcohol can yield either an aldehyde or a carboxylic acid, depending on the reaction conditions. chemguide.co.uk To obtain the aldehyde, an excess of the alcohol is typically used, and the aldehyde is distilled off as it forms to prevent further oxidation. libretexts.org For the complete oxidation to a carboxylic acid, an excess of the oxidizing agent is used, and the reaction is often heated under reflux to ensure the intermediate aldehyde is fully converted. chemguide.co.uk Secondary alcohols are oxidized to ketones, which are generally resistant to further oxidation under standard conditions. libretexts.orglibretexts.org

In the case of this compound, the carbon atoms within the chain present different reactivities. The tertiary carbon at the 4-position is a potential site for oxidation to a tertiary alcohol. Primary carbons at the ends of the chain can be oxidized to primary alcohols, then aldehydes, and finally carboxylic acids. Secondary carbons along the backbone can be oxidized to secondary alcohols and then to ketones.

Strong oxidizing agents are required to break the stable C-H bonds of alkanes. Common reagents used for the oxidation of alkanes and their derivatives include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄). numberanalytics.com These powerful agents can oxidize alkanes, particularly at tertiary C-H bonds, to form alcohols. stackexchange.com Chromic acid is often prepared by adding chromium trioxide (CrO₃) to aqueous sulfuric acid. libretexts.org

The choice of reagent and reaction conditions determines the final product. For instance, the oxidation of primary alcohols to carboxylic acids is effectively achieved using reagents like potassium permanganate or chromic acid under heating. libretexts.orgorganic-chemistry.org Milder reagents, such as Pyridinium Chlorochromate (PCC), are used for the specific oxidation of primary alcohols to aldehydes, preventing over-oxidation to the carboxylic acid. libretexts.orglibretexts.org

The table below summarizes common oxidizing agents and their typical applications in the oxidation of alcohols, which are the initial products of alkane oxidation.

| Oxidizing Agent | Reagent(s) | Typical Substrate | Product | Typical Conditions |

| Jones Reagent | CrO₃, H₂SO₄, acetone | Primary Alcohol | Carboxylic Acid | Room temperature |

| Secondary Alcohol | Ketone | Room temperature | ||

| Potassium Permanganate | KMnO₄, H₂O, acid/base | Primary Alcohol | Carboxylic Acid | Heat |

| Secondary Alcohol | Ketone | Heat | ||

| Pyridinium Chlorochromate | PCC, CH₂Cl₂ | Primary Alcohol | Aldehyde | Room temperature |

| Secondary Alcohol | Ketone | Room temperature |

Substitution Reactions

Substitution reactions are characteristic of alkanes, where a hydrogen atom is replaced by another atom or group. libretexts.org Halogenation is the most common example of this reaction type for alkanes. libretexts.org

Halogenation involves the reaction of this compound with a halogen, typically chlorine (Cl₂) or bromine (Br₂), resulting in the formation of a haloalkane and a hydrogen halide (e.g., HCl or HBr). byjus.com These reactions proceed via a free-radical chain mechanism. chemguide.net

The reactivity of halogens decreases down the group: F₂ > Cl₂ > Br₂ > I₂. libretexts.org Fluorination is often too vigorous and difficult to control, while iodination is generally too slow and reversible to be practical. byjus.com Therefore, chlorination and bromination are the most synthetically useful halogenation reactions for alkanes. byjus.com The reaction can lead to a mixture of products, as multiple hydrogen atoms on the alkane can be substituted. libretexts.orgchemguide.net

For a branched alkane like this compound, the substitution can occur at primary, secondary, or tertiary positions. The selectivity of the halogenation depends on the halogen used. Bromination is significantly more selective than chlorination, preferentially substituting the hydrogen on the most substituted carbon atom (tertiary > secondary > primary). Chlorination is less selective and yields a mixture of isomers in ratios that are more statistically influenced. libretexts.org

Alkane halogenation does not occur in the dark at room temperature. chemguide.netlibretexts.org The reaction requires an input of energy, either in the form of heat or ultraviolet (UV) light, to initiate the process. libretexts.orgbyjus.com This energy input causes the homolytic cleavage of the halogen-halogen bond (e.g., Cl-Cl or Br-Br), which is the weakest bond among the reactants, to generate halogen free radicals. libretexts.org This is the initiation step of the free-radical chain reaction.

Once initiated, the reaction proceeds through propagation steps where a halogen radical abstracts a hydrogen atom from the alkane to form a hydrogen halide and an alkyl radical. This alkyl radical then reacts with a halogen molecule to form the haloalkane product and a new halogen radical, which continues the chain. unacademy.com

The table below outlines the conditions required for the halogenation of alkanes.

| Reaction | Initiator | Conditions | Key Characteristics |

| Chlorination | UV light or Heat | Room temperature (with UV) or 300-400°C (thermal) | Fast, less selective, produces a mixture of chlorinated alkanes. unacademy.com |

| Bromination | UV light or Heat | Room temperature (with UV) or elevated temperatures | Slower than chlorination, more selective for substitution at the most substituted carbon. libretexts.orgchemguide.net |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties of molecules. These methods solve the Schrödinger equation, or related equations, to determine the distribution of electrons and the energy of the molecule.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, including atoms, molecules, and solids. mpg.de Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler quantity that depends on only three spatial coordinates. mpg.de The foundational Hohenberg-Kohn theorems establish that all ground-state properties of a system, including its energy, are a unique functional of the electron density. mpg.de

For a molecule like 4-methyloctadecane, DFT calculations can be used to determine key energetic properties:

Total Energy: The ground-state energy of the molecule, which corresponds to its most stable geometric configuration.

Electron Density Distribution: Mapping the electron density reveals information about the molecule's size, shape, and the nature of its chemical bonds.

Electrostatic Potential: This property helps in identifying the electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions.

DFT serves as a versatile tool for obtaining a fundamental understanding of the molecule's stability and electronic characteristics from first principles. nih.gov

Within the framework of quantum chemistry, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for describing a molecule's reactivity and stability. researchgate.netmdpi.com

HOMO: Represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Its energy level corresponds to the ionization potential. mdpi.com

LUMO: Represents the innermost orbital without electrons and is linked to the molecule's ability to accept electrons. Its energy level is related to the electron affinity. mdpi.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a quantitative basis for comparing its reactivity with other related alkanes. chemrxiv.org

| Quantum Chemical Descriptor | Formula | Description |

|---|---|---|

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. mdpi.comchemrxiv.org |

| Chemical Softness (S or σ) | S = 1 / η | The reciprocal of hardness, indicating the molecule's polarizability. mdpi.comchemrxiv.org |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from a system in equilibrium. mdpi.comchemrxiv.org |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. mdpi.comchemrxiv.org |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations are particularly useful for understanding the behavior of complex systems like liquids and thin films, providing insights that complement experimental observations.

When alkanes are confined in thin films between two solid surfaces, they exhibit distinct structural and dynamic properties compared to their bulk liquid state. MD simulations have been used to study these phenomena for both linear and branched alkanes. gatech.eduresearchgate.net

For branched alkanes like this compound, simulations reveal characteristic behaviors:

Layered Density Oscillations: In a confined space, alkane molecules tend to form distinct layers, leading to oscillations in the fluid density as a function of distance from the confining surfaces. gatech.eduresearchgate.net

Solvation Forces: The force exerted by the confined fluid on the surfaces, known as the solvation force, also oscillates with the gap width. researchgate.net For branched alkanes, these force oscillations are generally less pronounced and more repulsive compared to the sharper attractive and repulsive oscillations seen with linear alkanes. researchgate.netaip.org This suggests that the presence of methyl branches disrupts the ordered packing that leads to strong attractive forces.

Liquid-like Squeezing Behavior: When the confining gap is narrowed, films of branched alkanes tend to exhibit a liquid-like response, with a continuous and monotonic decrease in the number of molecules in the gap. gatech.eduresearchgate.net This contrasts with the solid-like behavior of linear alkanes, which show step-like changes. gatech.edu

MD simulations also provide detailed information on the molecular-level structure and dynamics within the confined film.

Interlayer Molecular Interdigitation: Branched alkanes show a relatively high tendency for molecules in adjacent layers to interdigitate. gatech.eduresearchgate.net The methyl branches, such as the one at the C4 position in this compound, preferentially locate in the regions between the layers, facilitating this interpenetration. gatech.edu This interdigitation contributes to the more liquid-like behavior of the film.

Conformational Dynamics: The rate of conformational transitions (e.g., trans-gauche isomerizations) along the carbon backbone is significantly reduced in confined films compared to the bulk liquid. gatech.eduresearchgate.net The transition rates are lowest when the molecules are in well-ordered layers, indicating that confinement restricts the molecular motion necessary for these changes. researchgate.netaip.org

| Property | Finding for Branched Alkanes (e.g., this compound) | Reference |

|---|---|---|

| Solvation Force | Mostly repulsive with less pronounced oscillations compared to linear alkanes. | gatech.eduresearchgate.netaip.org |

| Film Behavior Under Compression | Liquid-like, with a continuous decrease in confined molecules. | gatech.eduresearchgate.net |

| Molecular Packing | High tendency for interlayer molecular interdigitation. | gatech.eduresearchgate.netaip.org |

| Conformational Transition Rates | Reduced compared to bulk values, with an oscillatory dependence on confinement. | gatech.eduresearchgate.netaip.org |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are modeling approaches used to correlate the chemical structure of molecules with their physical, chemical, or biological properties. While extensively used in drug design and toxicology, these principles can also be applied to predict the physicochemical properties of compounds like alkanes.

A QSAR model is a mathematical equation that relates one or more numerical parameters derived from the molecular structure (descriptors) to a specific property. For a series of branched alkanes including this compound, a QSAR study could be developed to predict properties such as:

Boiling Point: Relating descriptors like molecular weight, surface area, and branching indices to the boiling point.

Viscosity: Correlating molecular shape and intermolecular interaction descriptors with fluid viscosity.

Density: Modeling the relationship between molecular volume, packing efficiency, and density.

Correlation of Physicochemical Properties with Biological Activity

Research into the structure-activity relationships of methyl-branched alkanes in insect communication has revealed a high degree of specificity. nih.gov The biological activity of these compounds is often highly dependent on the precise chain length and the location of the methyl group. nih.gov For instance, in the parasitic wasp Lariophagus distinguendus, the compound 3-methylheptacosane (B3047540) is a key component of the contact sex pheromone. nih.gov Studies have shown that even slight alterations to the chain length or the position of the methyl branch can significantly diminish or eliminate the pheromonal response. nih.gov This specificity suggests that the insect's olfactory receptors are finely tuned to the specific size and shape of the active molecule.

The methyl branch in this compound introduces a point of asymmetry and alters the molecule's conformational flexibility compared to its linear counterpart, n-octadecane. This branching can influence how the molecule interacts with the hydrophobic binding pockets of odorant binding proteins (OBPs) and chemosensory receptors. The precise fit of the hydrocarbon within these binding sites is critical for initiating a neuronal signal. Therefore, the specific location of the methyl group at the C-4 position is a critical determinant of its biological function as a semiochemical.

The addition of other hydrocarbons, including both straight-chain and other branched alkanes, to a bioactive chemical profile can disrupt the behavioral response of insects. nih.gov This indicates that the entire chemical blend on an insect's cuticle is perceived as a whole, and the specific ratio and identity of each component, including this compound, are crucial for accurate chemical communication. nih.gov

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP | Biological Role |

| This compound | C19H40 | 268.53 | 335.8 (Predicted) | 9.8 (Predicted) | Semiochemical |

| n-Octadecane | C18H38 | 254.50 | 316.1 | 9.2 (Predicted) | Component of insect cuticular hydrocarbons |

| 3-Methylheptacosane | C28H58 | 394.77 | 457.9 (Predicted) | 13.7 (Predicted) | Contact sex pheromone in Lariophagus distinguendus nih.gov |

In Silico Approaches for Predicting Molecular Interactions

In the absence of experimentally determined crystal structures of insect olfactory receptors bound to ligands like this compound, in silico methods such as molecular docking serve as invaluable tools for predicting and analyzing these molecular interactions. These computational techniques allow researchers to model the binding of a ligand (in this case, this compound) to a protein target, providing insights into the binding affinity and the specific residues involved in the interaction.

The primary targets for pheromones and other semiochemicals in insects are odorant binding proteins (OBPs) and odorant receptors (ORs) located in the antennae. OBPs are thought to bind to hydrophobic molecules like long-chain hydrocarbons and transport them through the aqueous sensillar lymph to the ORs, which are embedded in the dendritic membrane of olfactory neurons.

Molecular docking simulations can be used to predict the binding mode of this compound within the hydrophobic binding pocket of an OBP. These models can help identify key amino acid residues that form van der Waals interactions with the hydrocarbon chain and the methyl branch. The specificity of the interaction is determined by the complementarity in shape and size between the ligand and the binding pocket.

While specific docking studies for this compound are not extensively documented in publicly available literature, the methodology has been widely applied to other long-chain hydrocarbon pheromones. For example, in silico analyses of pheromone-binding proteins in various insect species have successfully identified key residues for ligand recognition. nih.gov These studies have shown that hydrophobic interactions are the primary driving force for the binding of nonpolar molecules like alkanes.

The general workflow for an in silico analysis of this compound's interaction with an insect OBP would involve:

Homology Modeling: Building a three-dimensional model of the target OBP based on the amino acid sequence and known structures of related proteins.

Ligand Preparation: Generating a 3D conformation of this compound.

Molecular Docking: Using a docking algorithm to predict the most favorable binding pose of this compound within the OBP's binding pocket.

Analysis of Interactions: Examining the predicted binding mode to identify key intermolecular interactions, such as hydrophobic contacts and van der Waals forces, between the ligand and the protein.

These in silico approaches provide a theoretical framework for understanding how the specific structure of this compound leads to a specific biological response, guiding further experimental studies to validate the predicted interactions.

Research Applications and Biological System Interactions

Role in Lipid Metabolism Research

The study of branched-chain hydrocarbons is crucial for understanding lipid metabolism and membrane biology. These molecules, though simpler than complex lipids, provide fundamental insights into how hydrocarbon chains are processed and how they interact with cellular structures.

Long-chain alkanes, including branched variants like 4-methyloctadecane, serve as model compounds for investigating the metabolic pathways and biological interactions of hydrocarbons. Research on analogous compounds such as 2-methyloctadecane (B73005) and other methyl-branched alkanes helps elucidate the behavior of these molecules within biological systems. The presence of a methyl group introduces a structural feature that can influence enzymatic processing and physical interactions compared to linear alkanes. For instance, the tentative identification of this compound in geological sediment samples suggests its formation and stability in biological or diagenetic processes over long timescales. deepseadrilling.org By studying how organisms handle such compounds, researchers can gain a broader understanding of lipid processing and hydrocarbon biochemistry. frontiersin.org

The introduction of a methyl branch in a long hydrocarbon chain has significant consequences for the physical properties of lipid bilayers, which are the fundamental structure of cell membranes. nih.gov Molecular dynamics simulations on related methyl-branched fatty acids reveal several key effects that can be extrapolated to understand the influence of this compound.

Reduced Condensation and Increased Fluidity : Methyl branching disrupts the tight packing (condensation) of lipid chains. This creates more space between the chains, thereby enhancing the fluidity of the membrane. nih.gov

Lowered Chain Ordering : The disruption caused by the methyl group reduces the orientational order of the lipid tails, contributing to a more fluid and less rigid membrane structure. nih.gov

This enhanced fluidity is critical for the function of many membrane proteins and for cellular processes that require dynamic membrane changes. nih.govnih.gov The position of the methyl group along the chain also plays a role in the extent of these effects. nih.gov Therefore, the specific location of the methyl group at the fourth carbon position in this compound would produce a distinct biophysical footprint on a lipid membrane compared to other branched isomers. nih.gov

Antimicrobial Activity Studies

Long-chain hydrocarbons and their derivatives have been investigated for their potential to inhibit the growth of pathogenic microbes. While direct studies on this compound are limited, research on structurally similar compounds provides evidence of potential antimicrobial activity.

Research has demonstrated that extracts containing branched-chain alkanes can possess antimicrobial properties. For example, an extract containing the related compound 2-methyloctadecane showed potent in vitro inhibitory activity against the fungal pathogen Candida albicans and the Gram-negative bacterium Escherichia coli. Similarly, a fungal extract containing various compounds, including eicosane (B133393) 2-methyl (a C21 branched alkane), displayed good antimicrobial activity against Staphylococcus aureus, Candida albicans, and Escherichia coli. smujo.id This suggests that the lipophilic nature of these long, branched hydrocarbon chains may allow them to disrupt microbial cell membranes, a common mechanism of action for antimicrobial agents.

The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial potency, representing the lowest concentration of a substance that prevents the visible in vitro growth of a microorganism. wikipedia.orglitfl.com While specific MIC values for pure this compound are not documented in the available literature, data from related compounds offer insight. For an extract containing 2-methyloctadecane, a MIC value against Candida albicans was determined, highlighting its potential efficacy.

Below is an interactive table showing illustrative MIC data for an extract containing the structural isomer 2-methyloctadecane.

| Pathogen | Assay Result | Measurement | Source |

| Candida albicans | Minimum Inhibitory Concentration (MIC) | 0.98 mg/mL | |

| Escherichia coli | Zone of Inhibition | 18.5 mm |

This data is for an extract containing 2-Methyloctadecane and is illustrative of the antimicrobial potential of related branched alkanes.

Pest Control Research and Biopesticide Development

Biopesticides are pest management agents derived from natural materials, including chemicals produced by insects themselves. agropages.comslideshare.net Certain branched-chain alkanes and their derivatives function as semiochemicals—chemicals used for communication—and have applications in pest control. researchgate.net

A prominent example is the structural analog (Z)-7,8-epoxy-2-methyloctadecane, commonly known as disparlure (B1670770). vulcanchem.com This compound is the potent sex pheromone released by the female gypsy moth (Lymantria dispar), a significant forest pest. researchgate.net Because of its ability to attract male moths, disparlure is widely used in pest management programs for monitoring gypsy moth populations and for mating disruption strategies. vulcanchem.comresearchgate.net The specific structure, including the methyl branch, is critical for its biological activity. researchgate.net

The established use of a close structural analog in pest control underscores the potential for this compound or its derivatives to be investigated for similar roles. The hydrocarbon backbone is a key feature of many insect pheromones, and slight variations in structure can lead to species-specific signaling molecules. This makes branched alkanes like this compound interesting candidates in the ongoing research and development of novel, environmentally safer biopesticides. agropages.com

Investigation of Insecticidal Properties against Agricultural and Forestry Pests (e.g., gypsy moths)

Research has indicated the potential of branched alkanes, such as this compound, as biopesticides. Studies have explored their insecticidal properties, particularly against significant agricultural and forestry pests like the gypsy moth (Lymantria dispar). The larval stage of the gypsy moth is responsible for widespread defoliation of trees, impacting forests and orchards. tay.cabeyondpesticides.org A single gypsy moth caterpillar can consume approximately one square meter of leaves during its lifetime. tay.ca

The investigation into naturally derived compounds for pest control is driven by the need to find more targeted and environmentally benign methods. While broad-spectrum biological pesticides like Bacillus thuringiensis (Bt) are effective against gypsy moth caterpillars, they can also affect non-target butterfly and moth species. beyondpesticides.orgmsu.eduholdenfg.org The exploration of specific hydrocarbons like this compound offers a potential avenue for developing more selective pest management strategies.

Evaluation as Eco-Friendly Alternatives to Synthetic Pesticides

The use of synthetic chemical pesticides in agriculture has raised significant environmental and health concerns, including soil and water contamination and adverse effects on non-target organisms. frontiersin.orgecologic.eu This has spurred research into eco-friendly alternatives, such as biopesticides derived from natural sources like plants and microbes. frontiersin.orgresearchgate.net These alternatives are generally biodegradable, have a lower risk to human health, and are often more target-specific than their synthetic counterparts. frontiersin.orgresearchgate.net

Compounds like this compound are being evaluated within this framework. uoc.ac.in The promise of using such naturally occurring substances lies in their potential to offer effective pest control with reduced environmental impact. The development of biopesticides is a key component of integrated pest management (IPM) strategies, which aim to control pests through a combination of techniques, minimizing reliance on synthetic chemicals. californiaagriculture.org

Disruption of Pheromonal Communication in Lepidopteran Pests (e.g., related epoxy-methyl-octadecanes like disparlure)

Pheromones play a crucial role in the communication of many insect species, particularly in the order Lepidoptera (moths and butterflies), where they are vital for mating. californiaagriculture.orgjircas.go.jp Mating disruption is a pest control technique that involves permeating an area with synthetic pheromones to interfere with the ability of male insects to locate females, thereby reducing mating success and subsequent generations. jircas.go.jpnih.gov This method has been successfully used to manage various lepidopteran pests. californiaagriculture.orgnih.gov

While this compound itself is a saturated hydrocarbon, its structural relatives, such as epoxy-methyl-octadecanes, are key components of sex pheromones. A prominent example is disparlure, the synthetic pheromone of the gypsy moth. The disruption of pheromonal communication often involves the use of the pheromone components themselves or structurally similar analogues. jircas.go.jp Research into the specific compounds that can effectively disrupt the chemical signaling of pests like the rice stem borer (Chilo suppressalis) has shown that various related compounds, including those with different functional groups, can have a disruptive effect. jircas.go.jp The goal is to create a confusing chemical landscape that masks the natural pheromone plumes emitted by females. nih.gov

Applications in Analytical Standardization

Reference Standard in Gas Chromatography and Mass Spectrometry for Accurate Calibration

In analytical chemistry, the accuracy of identifying and quantifying compounds within a complex mixture relies heavily on the use of reference standards. fishersci.com this compound, with its well-defined chemical structure and properties, serves as a valuable reference standard in techniques like gas chromatography (GC) and mass spectrometry (MS). nih.govnist.gov These methods are fundamental for analyzing a wide range of samples, from environmental pollutants to biological extracts. researchgate.net

As a reference standard, this compound is used to calibrate instruments, ensuring that the data generated is accurate and reproducible. Its known molecular weight and fragmentation pattern in mass spectrometry help in the correct identification of unknown analytes. nih.govnist.gov The availability of high-purity standards from specialized suppliers is crucial for the quality and reliability of analytical results. chiron.no

Benchmarking Retention Times and Enhancing Analytical Precision in Complex Mixtures

In gas chromatography, the time it takes for a compound to pass through the column, known as the retention time, is a critical parameter for its identification. This compound is used to benchmark these retention times. By injecting a known standard, analysts can normalize the retention times of other compounds in a sample, which helps to compensate for small variations in the chromatographic system over time.

This practice significantly enhances the precision of analytical measurements, especially when dealing with complex mixtures containing numerous components. researchgate.net The use of benchmark compounds is a fundamental aspect of quality control in analytical laboratories, ensuring that results are consistent and comparable across different instruments and experiments. researchgate.net

Studies on the Influence of High Temperatures on Reference Materials

The stability of reference materials under various conditions, including high temperatures, is a critical consideration for analytical accuracy. The NIST (National Institute of Standards and Technology) provides data on chemical compounds, including thermophysical and thermochemical data, which can be essential for understanding a compound's behavior under different analytical conditions. nist.gov While specific studies on the high-temperature influence on this compound as a reference material are not widely detailed in the initial search, the general principle of ensuring the stability of reference standards is paramount in analytical method development. The integrity of a reference material at the temperatures used in GC inlets and columns directly impacts the accuracy of the analysis.

Hydrophobic Interactions in Biological Systems

Hydrophobic interactions are a fundamental driving force in many biological processes, from protein folding to the formation of cell membranes. deepseadrilling.orguliege.be These interactions arise from the tendency of nonpolar molecules to aggregate in an aqueous environment to minimize their contact with water molecules. libretexts.org Alkanes, being nonpolar hydrocarbons, are prime examples of molecules that engage in hydrophobic interactions. wou.edu

This compound, with its long 18-carbon chain and a methyl group branch, is structurally a hydrophobic molecule. nih.gov Its interaction with biological systems is largely governed by this property. In an aqueous environment, such as the cellular milieu, this compound would be expected to associate with nonpolar regions of other molecules, like the lipid interior of biological membranes or the hydrophobic cores of proteins. uliege.belibretexts.org

The strength of hydrophobic interactions is influenced by several factors, including the size and shape of the molecule. libretexts.org The linear portion of the this compound molecule allows for significant van der Waals forces, which are weak, short-range electrostatic attractions between uncharged molecules. deepseadrilling.org The methyl branch, however, can influence how the molecule packs with other nonpolar structures. lardbucket.org

While the general principles of hydrophobic interactions are well-understood, specific experimental studies detailing the precise interactions of this compound within biological membranes or with specific proteins are not extensively documented in publicly available research. Such studies could involve model systems like lipid bilayers to investigate how the presence of this compound affects membrane fluidity and permeability.

Table 1: Factors Influencing Hydrophobic Interactions

| Factor | Description | Relevance to this compound |

| Molecular Size | Larger nonpolar molecules have a greater surface area, leading to stronger hydrophobic interactions. | The 19-carbon structure of this compound suggests a significant hydrophobic character. |

| Molecular Shape | The geometry of a molecule affects how closely it can pack with other molecules. | The methyl branch on the octadecane (B175841) chain may introduce steric hindrance, affecting its packing within lipid structures compared to its linear isomer, nonadecane (B133392). |

| Temperature | The strength of hydrophobic interactions generally increases with temperature up to a certain point. | This is a general principle that would apply to interactions involving this compound. |

Studies in Traditional Medicine Formulations (e.g., plant-derived compounds for digestive issues)

Traditional medicine has a long history of utilizing plant-based remedies for a variety of ailments, including digestive issues. nih.govpracticalgastro.com These formulations often contain a complex mixture of compounds, including essential oils, which are rich in hydrocarbons like alkanes and their derivatives. While direct research linking this compound to traditional remedies for digestive problems is scarce, the compound has been identified in some plant-derived products.

For instance, a patent for a natural flavor complex derived from Stevia rebaudiana lists this compound as one of the identified constituents. google.comgoogle.com Stevia is a plant known for its sweet-tasting glycosides and has been used in traditional practices.

The therapeutic effects of herbal remedies for digestive complaints are often attributed to the synergistic action of their various components. practicalgastro.com For example, some herbal preparations are known to modulate the gut microbiota, which plays a crucial role in digestive health. nih.gov While there is no specific evidence for this compound, other related hydrocarbons found in medicinal plants have been investigated for their biological activities.

Network Pharmacology Analysis of Potential Biological Targets and Pathways

Network pharmacology is a modern approach in drug discovery and the study of traditional medicine that focuses on understanding the complex interactions between chemical compounds, biological targets (like proteins and genes), and diseases. mdpi.comcncb.ac.cn This method constructs networks to visualize and analyze these interactions, helping to elucidate the multi-target and multi-pathway mechanisms of action of drugs and herbal formulas. e3s-conferences.org

A network pharmacology analysis for a specific compound like this compound would involve several steps:

Identifying potential protein targets: This is often done using computational methods that predict interactions based on the chemical structure of the compound and known protein structures.

Constructing a compound-target network: This network visually represents the interactions between the compound and its predicted targets.

Analyzing the network: This step involves identifying key proteins (hubs) and signaling pathways that are significantly affected. This can provide insights into the potential pharmacological effects of the compound.

As of now, there are no published network pharmacology studies specifically focused on this compound. Such an analysis would be a valuable research direction to predict its potential biological activities and to formulate hypotheses for further experimental validation. Given its simple hydrocarbon structure, predicting specific high-affinity protein targets might be challenging, as its interactions are likely to be driven by less specific hydrophobic effects. However, its influence on lipid-metabolizing enzymes or membrane-associated proteins could be a potential area of investigation.

Table 2: Hypothetical Workflow for Network Pharmacology Analysis of this compound

| Step | Description | Potential Tools/Databases |

| 1. Target Prediction | Use in silico methods to predict potential protein targets of this compound. | SwissTargetPrediction, PharmMapper, TargetNet |

| 2. Target-Disease Association | Identify diseases associated with the predicted protein targets. | GeneCards, OMIM, CTD |

| 3. Network Construction | Build and visualize the interaction network between this compound, its targets, and associated diseases. | Cytoscape, STRING |

| 4. Pathway Enrichment Analysis | Identify biological pathways that are significantly enriched with the predicted targets. | KEGG, Reactome |

| 5. Hypothesis Generation | Formulate hypotheses about the potential pharmacological effects of this compound based on the network analysis. | N/A |

Environmental Fate and Transport Studies

Degradation Pathways

The degradation of alkanes in the environment is primarily driven by microbial activity. Both aerobic and anaerobic pathways exist for the breakdown of these hydrocarbons, although aerobic processes are generally faster and more energetically favorable. nih.gov The structure of 4-Methyloctadecane, a C19 branched alkane, influences its susceptibility to microbial degradation.

The biodegradation of alkanes in soil is initiated by the enzymatic action of a diverse range of microorganisms, including bacteria and fungi. researchgate.net The primary mechanism for aerobic alkane degradation involves the oxidation of the terminal methyl group by monooxygenase enzymes, such as those encoded by the alkB gene, to form a primary alcohol. nih.goveeer.org This alcohol is then further oxidized to an aldehyde and a fatty acid, which can subsequently enter the β-oxidation pathway for energy production. researchgate.net

For branched alkanes like this compound, the presence of methyl branching can hinder the initial enzymatic attack. sbmicrobiologia.org.br Branched alkanes are generally more resistant to microbial degradation than their linear counterparts (n-alkanes). tandfonline.com The position of the methyl group in this compound can influence the degradation rate, as it may sterically hinder the enzymes responsible for the initial oxidation step. Some microorganisms, however, possess enzymatic systems capable of oxidizing branched-chain alkanes. researchgate.net For instance, certain bacterial strains can initiate degradation at the unbranched end of the molecule or through sub-terminal oxidation. nih.gov Studies on the biodegradation of pristane, a multi-branched alkane, have shown that it is more recalcitrant than linear alkanes, often being used as a conservative internal marker in bioremediation studies. sbmicrobiologia.org.brtandfonline.com